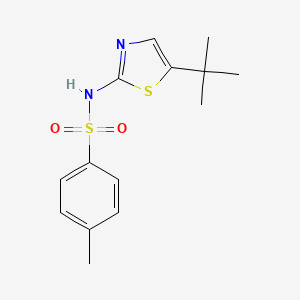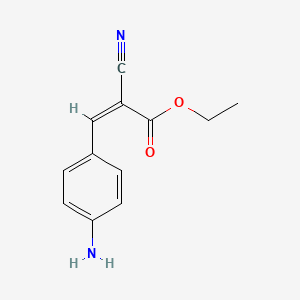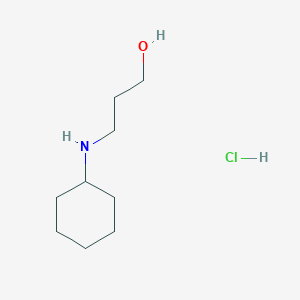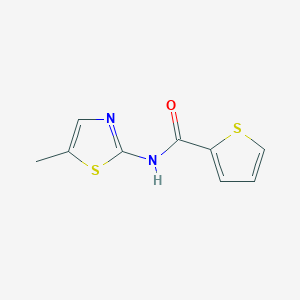
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTTC is a member of the thiazole family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases.
Mécanisme D'action
The exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood. However, studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells, reduces inflammation, and has anti-microbial activity. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is its potential as a novel anti-cancer drug. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases. However, there are also limitations to the use of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in lab experiments. For example, the exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. Additionally, more research is needed to determine the safety and efficacy of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in humans. Other potential future directions include investigating the anti-inflammatory and anti-microbial properties of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, as well as its potential use in the treatment of other diseases such as autoimmune disorders.
Méthodes De Synthèse
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 5-methylthiazole-2-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the final product, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide.
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXKXFGRRAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

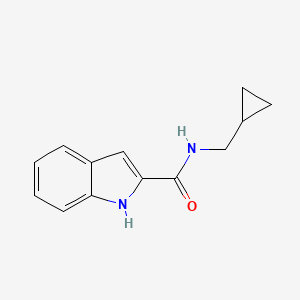
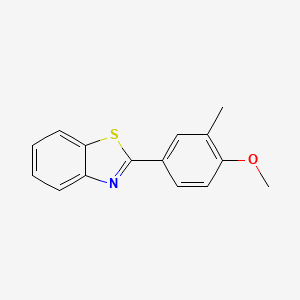
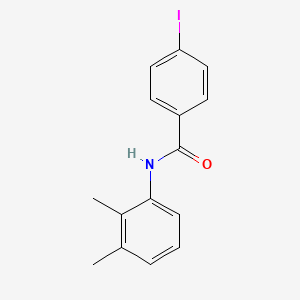
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
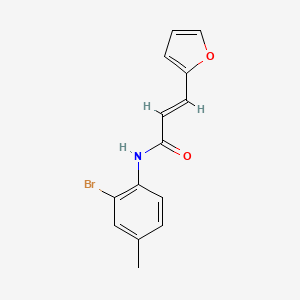
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)

